Cyclobutylmethanamine hydrochloride
Overview
Description
Cyclobutylmethanamine hydrochloride is not directly mentioned in the provided papers, but it can be inferred to be a compound related to the cyclobutyl family, which includes cyclobutyl chloride and cyclobutyl fluoride as discussed in the second paper. Cyclobutyl compounds are characterized by a four-membered ring structure, which imparts unique chemical and physical properties to these molecules .
Synthesis Analysis
The synthesis of cyclobutyl derivatives can be complex due to the strain in the four-member
Scientific Research Applications
Cyclodextrins: Pharmaceutical Applications
Cyclodextrins (CDs) are crucial in pharmaceutical applications. They enhance aqueous solubility, increase drug permeability, and improve bioavailability, particularly important for poorly soluble drugs. CDs form inclusion complexes with hydrophobic drugs and can also form non-inclusion complexes and self-assembled aggregates, enhancing drug solubility. Their applications extend to ocular, nasal, and pulmonary drug delivery, with a focus on maintaining biological membrane integrity (Jansook, Ogawa, & Loftsson, 2018).
Cyclobutanes in Drug Design
Cyclobutane rings contribute significantly to drug candidates, offering unique structural and chemical properties. Their puckered structure and chemical inertness are beneficial for enhancing metabolic stability, directing pharmacophore groups, and filling hydrophobic pockets in drug design. Cyclobutanes have been used in various therapeutic drugs, including tumor and cancer treatments, nervous system drugs, and antiviral medications (van der Kolk, Janssen, Rutjes, & Blanco‐Ania, 2022).
Cyclobutyl Drugs: Therapeutic Tools
Cyclobutyl structures are essential in developing various therapeutic drugs. Cyclobutyl-containing platinum-based anticancer drugs have shown remarkable success. This structure is pivotal in synthesizing drugs for different therapeutic fields, including analgesics and gastrointestinal drugs. The structure-activity relationships of these drugs are crucial for novel drug discovery (Ren, Pan, Zhang, & Rao, 2022).
Synthesis of Cyclobutane Derivatives
The synthesis of cyclobutane derivatives like 1-ethynylcyclobutylamine, demonstrates their potential in chemical and pharmaceutical applications. These derivatives serve as intermediates for biomedical candidate materials and are crucial in drug design and synthesis (Kozhushkov, Wagner-Gillen, Khlebnikov, & Meijere, 2010).
Cyclodextrin-Based Gene Delivery Systems
Cyclodextrins also play a role in gene delivery systems. They form inclusion complexes with genetic material, offering a platform for developing artificial viruses for gene therapy. This application underscores the versatility of cyclodextrins in biomedical research (Ortiz Mellet, García Fernández, & Benito, 2011).
Safety and Hazards
properties
IUPAC Name |
cyclobutylmethanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c6-4-5-2-1-3-5;/h5H,1-4,6H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZOVVGVPJVLSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617194 | |
Record name | 1-Cyclobutylmethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutylmethanamine hydrochloride | |
CAS RN |
5454-82-0 | |
Record name | Cyclobutanemethanamine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5454-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 23227 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005454820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5454-82-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23227 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Cyclobutylmethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Cyclobutylmethanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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